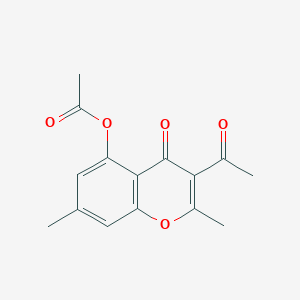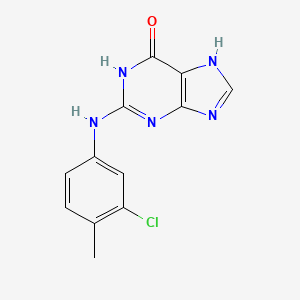
6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Chloro-4-methylphenyl)amino)-1H-purin-6(9H)-one is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a purine ring system substituted with a 3-chloro-4-methylphenyl group and an amino group. This compound is of interest due to its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-4-methylphenyl)amino)-1H-purin-6(9H)-one typically involves the reaction of 3-chloro-4-methylphenylamine with a suitable purine derivative. One common method is the nucleophilic substitution reaction where the amino group of 3-chloro-4-methylphenylamine attacks the purine ring, leading to the formation of the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
2-((3-Chloro-4-methylphenyl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where the chlorine atom or the amino group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Halogenating agents, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at varying temperatures depending on the reactivity of the reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives. Substitution reactions can lead to a wide range of products depending on the nature of the substituent introduced.
科学的研究の応用
2-((3-Chloro-4-methylphenyl)amino)-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-((3-Chloro-4-methylphenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact pathways and targets depend on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
2-Amino-N-(3-chloro-4-methylphenyl)benzamide: Similar in structure but differs in the presence of a benzamide group instead of a purine ring.
3-Chloro-4-methylphenyl isocyanate: Contains the same 3-chloro-4-methylphenyl group but has an isocyanate functional group instead of an amino-purine structure.
Uniqueness
2-((3-Chloro-4-methylphenyl)amino)-1H-purin-6(9H)-one is unique due to its purine ring system, which is a common structural motif in many biologically active compounds, including nucleotides and certain pharmaceuticals. This structural feature may confer specific binding properties and biological activities that are distinct from other similar compounds.
特性
CAS番号 |
123994-78-5 |
|---|---|
分子式 |
C12H10ClN5O |
分子量 |
275.69 g/mol |
IUPAC名 |
2-(3-chloro-4-methylanilino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H10ClN5O/c1-6-2-3-7(4-8(6)13)16-12-17-10-9(11(19)18-12)14-5-15-10/h2-5H,1H3,(H3,14,15,16,17,18,19) |
InChIキー |
JRBVNMWTAAIGOF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC2=NC3=C(C(=O)N2)NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


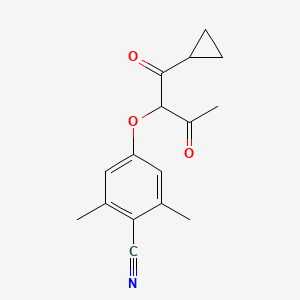
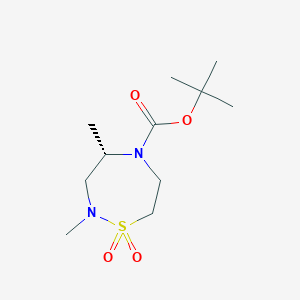



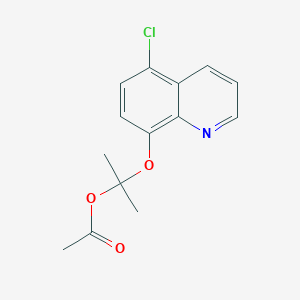
![2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one](/img/structure/B11847365.png)

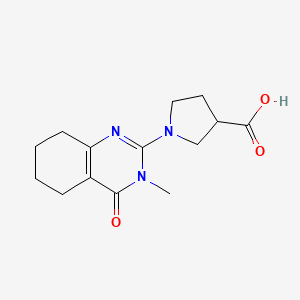

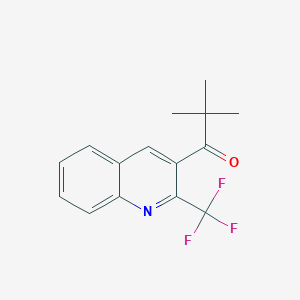
![3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11847402.png)

